

# Comparative Guide: Valspodar (PSC 833) versus Tariquidar in P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison between the second-generation P-glycoprotein (P-gp) inhibitor, Valspodar (also known as PSC 833), and the third-generation inhibitor, Tariquidar. The comparison focuses on their mechanisms of action, inhibitory potency, and specificity, supported by experimental data to assist researchers, scientists, and drug development professionals in their work.

### **Mechanism of Action**

Valspodar (PSC 833) is a non-immunosuppressive derivative of cyclosporin D.[1] It acts as a potent and specific inhibitor of P-gp, a key protein in multidrug resistance (MDR).[2] Valspodar directly interacts with P-gp with high affinity, likely interfering with the protein's ATPase activity, which is essential for its drug-pumping function.[2] By inhibiting P-gp, Valspodar can reverse MDR in various cancer cell lines and animal tumor models.[2] However, it is also known to be metabolized by and inhibit cytochrome P450 3A (CYP3A), leading to potential drug-drug interactions.[3][4]

Tariquidar (XR9576) is a potent and selective, noncompetitive inhibitor of P-glycoprotein.[5] It binds to P-gp with very high affinity, having a dissociation constant (Kd) of 5.1 nM.[6] Tariquidar inhibits the ATPase activity of P-gp and blocks the conformational changes required for drug efflux, effectively locking the transporter in a state that prevents substrate transport.[5][7] Developed as a third-generation inhibitor, it was designed for higher potency and specificity with fewer interactions with other ABC transporters at lower concentrations.[8] However, at





higher concentrations (≥100 nM), it has been shown to also inhibit Breast Cancer Resistance Protein (BCRP/ABCG2).[9]

# **Data Presentation: A Comparative Analysis**

The following table summarizes the quantitative data for Valspodar and Tariquidar, providing a clear comparison of their potency and efficacy in inhibiting P-gp.



| Parameter                               | Valspodar (PSC<br>833)                                                                                      | Tariquidar                                                                                                                                                   | Significance                                                                                           |
|-----------------------------------------|-------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Generation                              | Second[8]                                                                                                   | Third[8][10]                                                                                                                                                 | Reflects advancements in potency and specificity.                                                      |
| Mechanism of Action                     | P-gp inhibitor,<br>interferes with ATPase<br>activity.[2]                                                   | Noncompetitive P-gp inhibitor, blocks conformational change.[5][7]                                                                                           | Both target P-gp function but through slightly different mechanisms.                                   |
| P-gp Binding Affinity<br>(Kd)           | High affinity[2]                                                                                            | 5.1 nM[6]                                                                                                                                                    | Tariquidar exhibits exceptionally high binding affinity.                                               |
| IC50 for P-gp ATPase<br>Inhibition      | ~10 nM (for NMQ transport inhibition in vesicular transport assay)[11]                                      | 43 ± 9 nM[6][12]                                                                                                                                             | Both are potent inhibitors of P-gp's ATPase activity in the nanomolar range.                           |
| IC50 for Reversal of<br>Drug Resistance | Pretreatment with PSC833 decreases the IC50 value of NSC 279836 in MDA-MB- 435mdr cells to 0.4±0.02 µM.[13] | Complete reversal of resistance is achieved in the presence of 25-80 nM of Tariquidar for drugs like Doxorubicin, Paclitaxel, Etoposide, and Vincristine.[6] | Tariquidar demonstrates potent reversal of resistance at lower nanomolar concentrations.               |
| Specificity                             | Specific for P-gp, but<br>also a substrate and<br>inhibitor of CYP3A.[3]<br>[4]                             | Highly selective for P-<br>gp at low<br>concentrations;<br>inhibits BCRP at<br>concentrations ≥100<br>nM.[5][9]                                              | Tariquidar offers higher selectivity for P-gp over other transporters at its effective concentrations. |



|                  |                                                                  | Significantly                                                                                                        |                                                               |
|------------------|------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|
|                  | Has demonstrated the                                             | potentiates the antitumor activity of                                                                                |                                                               |
| In Vivo Efficacy | ability to reverse MDR in leukemias and solid tumors in mice.[2] | doxorubicin and fully restores the antitumor activity of paclitaxel, etoposide, and vincristine in mouse models.[12] | Both show significant in vivo efficacy in preclinical models. |

# **Experimental Protocols**

Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.

### 1. P-gp ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

- Objective: To determine if a test compound stimulates or inhibits the ATPase activity of P-gp.
- Materials: Recombinant human P-gp membranes, Pgp-Glo™ Assay System (or similar), test compounds (Valspodar, Tariquidar), positive controls (e.g., verapamil for stimulation), and a selective P-gp ATPase inhibitor (e.g., sodium orthovanadate).[14]

#### Procedure:

- In a 96-well plate, incubate 25 µg of recombinant human P-gp membranes with the Pgp-Glo™ Assay Buffer.[14]
- Add the test compound at various concentrations. Include wells with a known stimulator (e.g., 200 μM verapamil) and an inhibitor (e.g., 100 μM sodium orthovanadate) as controls.
   [14]
- Initiate the reaction by adding 5 mM MgATP and incubate for 40 minutes at 37°C.[14]



- Stop the reaction by adding an ATPase Detection Reagent.[14]
- After a 20-minute incubation at room temperature, measure the luminescence using a microplate reader.[14]
- Data Analysis: The change in luminescence (ΔRLU) is proportional to the amount of ATP consumed. A decrease in luminescence in the presence of the test compound indicates ATPase stimulation (the compound is a substrate), while an increase (or reduction of stimulated activity) indicates inhibition.[15] IC50 values for inhibition can be calculated from dose-response curves.
- 2. Cellular Accumulation Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, like Rhodamine 123, from P-gp-overexpressing cells.

- Objective: To determine the P-gp inhibitory potential of a compound by measuring the intracellular accumulation of a fluorescent substrate.
- Materials: P-gp-overexpressing cells (e.g., MCF7/ADR, K562/DOX) and parental cells,
   Rhodamine 123, test compounds, and a known P-gp inhibitor (e.g., verapamil) as a positive control.[6][16]

### Procedure:

- Seed the cells in a 96-well plate and allow them to adhere.
- Incubate the cells with various concentrations of the test compound or positive control for a predetermined time.
- Add a fluorescent P-gp substrate, such as 5.25 μM Rhodamine 123, and incubate for 30-60 minutes at 37°C.[16]
- Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove the extracellular substrate.
- Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.



 Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.[16] IC50 values can be determined by plotting the increase in fluorescence against the concentration of the inhibitor.[16]

## **Mandatory Visualization**

The following diagrams illustrate the P-gp inhibition pathway and a typical experimental workflow for evaluating P-gp inhibitors.

P-gp Inhibition Signaling Pathway

Extracellular Space



Click to download full resolution via product page

Caption: P-gp Inhibition Mechanism.





Click to download full resolution via product page

Caption: P-gp Inhibitor Evaluation Workflow.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Validation & Comparative





- 1. Valspodar Wikipedia [en.wikipedia.org]
- 2. PSC-833, a frontier in modulation of P-glycoprotein mediated multidrug resistance -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valspodar: current status and perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The multidrug resistance modulator valspodar (PSC 833) is metabolized by human cytochrome P450 3A. Implications for drug-drug interactions and pharmacological activity of the main metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three decades of P-gp inhibitors: skimming through several generations and scaffolds PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The "Specific" P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. SOLVO introducing PSC 833 the specific P-gp inhibitor and new drug transporter services (mouse Bcrp1, OAT3, OCT2-metformin) - News - Solvo Biotechnology [solvobiotech.com]
- 12. Tariguidar | P-gp | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 4.7. P-gp ATPase Activity Assay [bio-protocol.org]
- 15. scribd.com [scribd.com]
- 16. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Guide: Valspodar (PSC 833) versus Tariquidar in P-glycoprotein Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421458#comparing-p-gp-inhibitor-2-with-third-generation-p-gp-inhibitors-like-tariquidar]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com